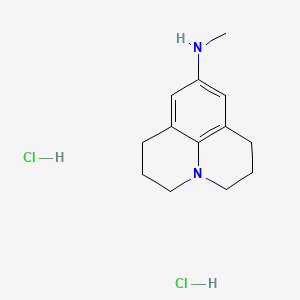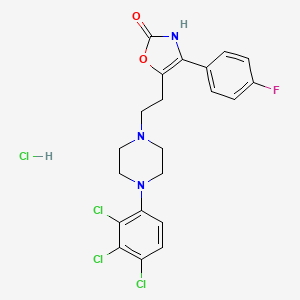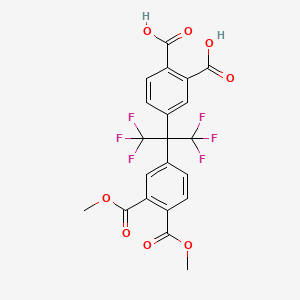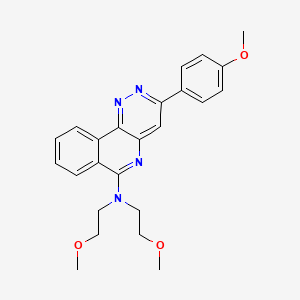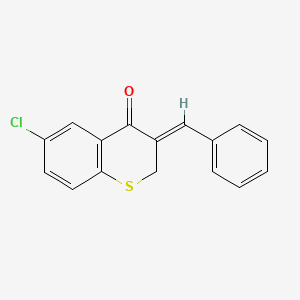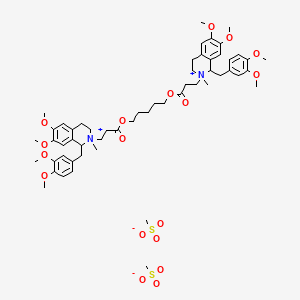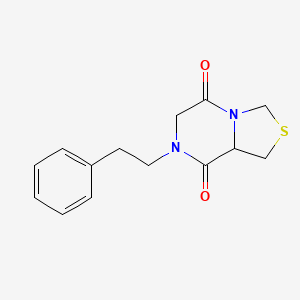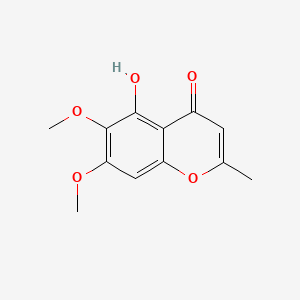
Stellatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stellatin is a novel phenolic metabolite isolated from the fungus Aspergillus variecolor. It is chemically identified as 3,4-dihydro-8-hydroxy-7-hydroxymethyl-6-methoxy-isocoumarin . This compound has garnered significant interest due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
The synthesis of stellatin involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the isocoumarin core: This is achieved through a series of condensation reactions.
Hydroxylation and methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the isocoumarin ring.
Hydroxymethylation: Addition of a hydroxymethyl group to the isocoumarin core.
Analyse Chemischer Reaktionen
Stellatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions include quinone derivatives, dihydrothis compound, and substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Stellatin has shown promise in various scientific research applications:
Chemistry: this compound and its derivatives are studied for their unique chemical properties and potential as building blocks for more complex molecules.
Biology: this compound exhibits biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has shown that this compound derivatives can inhibit cyclooxygenase (COX) enzymes, making them potential candidates for anti-inflammatory drugs
Industry: this compound’s chemical stability and reactivity make it a potential candidate for use in industrial applications, such as the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of stellatin involves its interaction with specific molecular targets. For example, this compound derivatives inhibit cyclooxygenase (COX) enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making this compound derivatives potential anti-inflammatory agents.
Vergleich Mit ähnlichen Verbindungen
Stellatin can be compared with other phenolic metabolites and isocoumarin derivatives:
Similar Compounds: Other phenolic metabolites include flavonoids and coumarins, which also exhibit antioxidant and antimicrobial properties.
Uniqueness: this compound’s unique combination of hydroxyl, methoxy, and hydroxymethyl groups on the isocoumarin core distinguishes it from other similar compounds. This unique structure contributes to its specific biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
62995-11-3 |
|---|---|
Molekularformel |
C12H12O5 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
5-hydroxy-6,7-dimethoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C12H12O5/c1-6-4-7(13)10-8(17-6)5-9(15-2)12(16-3)11(10)14/h4-5,14H,1-3H3 |
InChI-Schlüssel |
PJCFJNHVNWMRPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


